molecular formula C21H36O2 B14021304 (9Z,12Z)-Octadeca-9,12-dien-1-YL prop-2-enoate

(9Z,12Z)-Octadeca-9,12-dien-1-YL prop-2-enoate

Cat. No.: B14021304
M. Wt: 320.5 g/mol
InChI Key: BUTFAPDGLUEJFU-MURFETPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,12Z)-Octadeca-9,12-dien-1-YL prop-2-enoate: is an organic compound characterized by its long carbon chain with two double bonds at the 9th and 12th positions and an ester functional group. This compound is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9Z,12Z)-Octadeca-9,12-dien-1-YL prop-2-enoate typically involves the esterification of linoleic acid with propenoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (9Z,12Z)-Octadeca-9,12-dien-1-YL prop-2-enoate can undergo oxidation reactions, particularly at the double bonds. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: The compound can be reduced to its corresponding alkane using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Ammonia or primary amines for amide formation.

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of amides or alcohols.

Scientific Research Applications

Chemistry: (9Z,12Z)-Octadeca-9,12-dien-1-YL prop-2-enoate is used as a precursor in the synthesis of various polymers and resins. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its role in cell membrane structure and function due to its polyunsaturated nature. It is also investigated for its potential anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases. Its derivatives are being studied for their ability to modulate lipid metabolism and reduce oxidative stress.

Industry: In the industrial sector, this compound is used in the production of biodegradable plastics and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism by which (9Z,12Z)-Octadeca-9,12-dien-1-YL prop-2-enoate exerts its effects involves its interaction with cell membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It also acts as a substrate for enzymes such as lipoxygenases and cyclooxygenases, leading to the production of bioactive lipid mediators.

Comparison with Similar Compounds

    Linoleic Acid: The parent compound of (9Z,12Z)-Octadeca-9,12-dien-1-YL prop-2-enoate, with similar double bond positions but lacking the ester group.

    Oleic Acid: A monounsaturated fatty acid with a single double bond, differing in its saturation level.

    Stearic Acid: A saturated fatty acid with no double bonds, differing significantly in its chemical reactivity.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound, linoleic acid. This ester group allows for a wider range of chemical reactions and applications, particularly in polymer and resin synthesis.

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

[(9Z,12Z)-octadeca-9,12-dienyl] prop-2-enoate

InChI

InChI=1S/C21H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4,8-9,11-12H,2-3,5-7,10,13-20H2,1H3/b9-8-,12-11-

InChI Key

BUTFAPDGLUEJFU-MURFETPASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)C=C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC(=O)C=C

Origin of Product

United States

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